N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a variety of biochemical pathways due to their ability to inhibit a wide range of enzymes . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to downstream effects.
Result of Action
It’s known that pyrimidine derivatives can have antioxidative and antibacterial properties . They can also affect the cell cycle .
Preparation Methods
The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with benzenesulfonyl chloride under appropriate conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the electron-withdrawing sulfonamide group.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may be explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:
2-(pyrrolidin-1-yl)pyrimidine derivatives: These compounds share the pyrrolidine and pyrimidine rings but differ in their substituents and overall structure.
Benzenesulfonamide derivatives: These compounds contain the benzenesulfonamide group but may have different heterocyclic rings attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,14-6-2-1-3-7-14)19-8-11-23-16-12-15(17-13-18-16)20-9-4-5-10-20/h1-3,6-7,12-13,19H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRCCIPEKSBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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